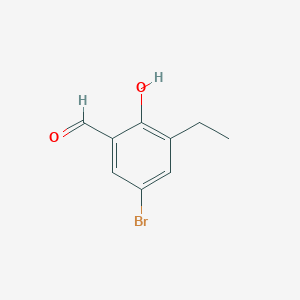
5-Bromo-3-ethylsalicylaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Bromo-3-ethylsalicylaldehyde and its derivatives often involves halomethylation reactions, where functional arms are attached to the salicylaldehyde core to facilitate further chemical transformations. A notable method includes the one-pot bromo- and chloro-methylation of 5-substituted salicylaldehydes, offering a versatile approach for modifying the compound for specific applications in organic and coordination chemistry (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-ethylsalicylaldehyde derivatives has been elucidated through various analytical techniques, including X-ray diffraction. These studies reveal complex supramolecular architectures stabilized by hydrogen bonding and π-π stacking interactions. For instance, derivatives of 5-Bromo-3-ethylsalicylaldehyde exhibit intricate hydrogen bonding patterns and three-dimensional frameworks conducive to the formation of dimers and cyclic networks (Gomes et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 5-Bromo-3-ethylsalicylaldehyde is significantly influenced by its functional groups, facilitating its involvement in various organic reactions. It serves as a precursor for heteroditopic ligands, highlighting its utility in binding metal salts and forming coordination complexes. This reactivity pattern underscores the compound's versatility in synthesizing complex molecular architectures (Wang et al., 2006).
Physical Properties Analysis
While specific studies on the physical properties of 5-Bromo-3-ethylsalicylaldehyde itself are limited, related compounds demonstrate a range of characteristics. These include crystallization behaviors and the formation of polymorphic structures. The physical properties are closely tied to the molecular and supramolecular structure of the compound, influencing its solubility, melting point, and crystal packing (Valdés-Martínez et al., 1996).
Chemical Properties Analysis
The chemical properties of 5-Bromo-3-ethylsalicylaldehyde derivatives are characterized by their reactivity towards nucleophilic and electrophilic agents, ability to form coordination compounds, and participate in supramolecular assembly through hydrogen bonding and π-π interactions. These properties are fundamental to its applications in synthesizing complex organic molecules and materials with specific functionalities (Gomes et al., 2013).
Wissenschaftliche Forschungsanwendungen
Cell Cycle Profiling : A protocol using 5-bromo-2′-deoxyuridine, closely related to 5-Bromo-3-ethylsalicylaldehyde, allows for the effective detection of DNA synthesis in cells with minimal impact on cellular structures, enabling reliable cell cycle profiling (Ligasová et al., 2017).
Antimicrobial and Pharmacological Activities : New benzofuran analogues synthesized from 5-bromosalicylaldehyde, a compound similar to 5-Bromo-3-ethylsalicylaldehyde, demonstrate promising antimicrobial and pharmacological activities (Parameshwarappa et al., 2008).
Organic and Coordination Chemistry : The halomethylation of 5-substituted salicylaldehydes provides a convenient method for attaching functional arms, which is useful in organic and coordination chemistry (Wang et al., 2006).
Synthesis of Biheteroaryls : Compounds like methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, related to 5-Bromo-3-ethylsalicylaldehyde, are used for palladium-catalyzed direct arylation of heteroaromatics, important in synthesizing biheteroaryls (Fu et al., 2012).
Crystal and Molecular Structure Analysis : The structure of 5-bromo-salicylaldehyde-2-methyl-thiosemicarbazonato(nitrato)copper(II) monohydrate has been analyzed for its unique molecular configuration and biological activity (Valdés-Martínez et al., 1996).
Antimicrobial Screening : 5-Bromobenzofuranyl aryl ureas and carbamates, related to 5-Bromo-3-ethylsalicylaldehyde, show potential antimicrobial activity, with well-documented synthesis and characterization methods (Kumari et al., 2019).
Eigenschaften
IUPAC Name |
5-bromo-3-ethyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-6-3-8(10)4-7(5-11)9(6)12/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNXRNHPGAETOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481843 | |
| Record name | 5-Bromo-3-ethylsalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-ethylsalicylaldehyde | |
CAS RN |
57704-12-8 | |
| Record name | 5-Bromo-3-ethyl-2-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57704-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-ethylsalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



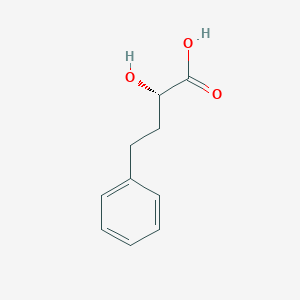
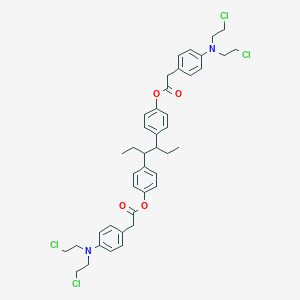
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)
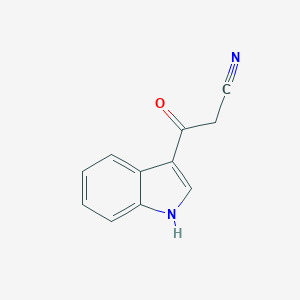
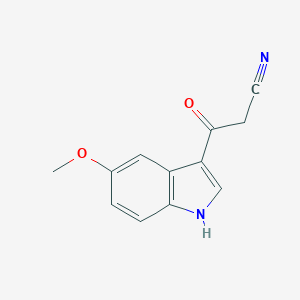
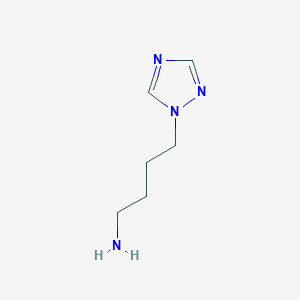
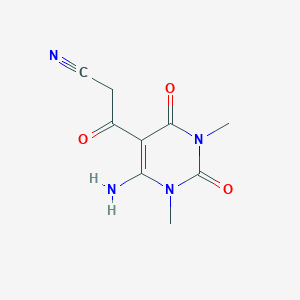
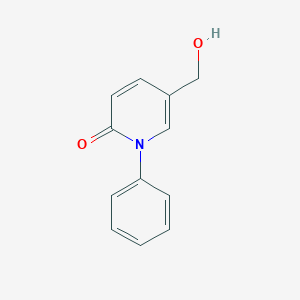
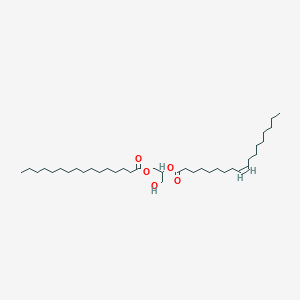
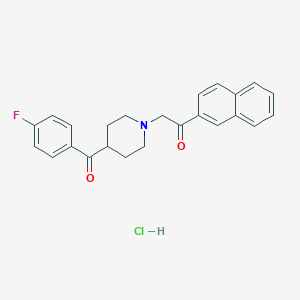
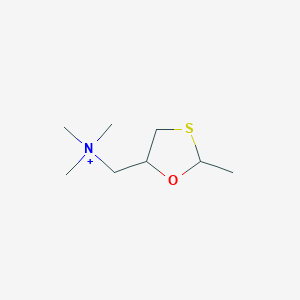
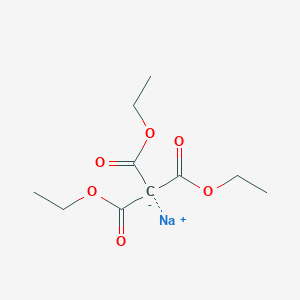

![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)